molecular formula C22H34O6 B1591538 [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate CAS No. 72963-77-0

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

Cat. No.: B1591538
CAS No.: 72963-77-0
M. Wt: 394.5 g/mol
InChI Key: PXYAFNGUEZPJBI-OAUGPMCWSA-N
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Description

This compound, commonly referred to as 1-Deoxyforskolin (CAS: 72963-77-0), is a diterpenoid derivative with the molecular formula C22H34O6 and a molecular weight of 394.508 g/mol . It is structurally related to forskolin, a well-known adenylate cyclase activator isolated from Coleus forskohlii, but lacks the hydroxyl group at the C1 position, which may modulate its biological activity . The compound features a complex tetracyclic benzo[f]chromen backbone with multiple stereocenters, an ethenyl group at C3, and an acetyloxy group at C3. Its IUPAC name reflects its intricate stereochemistry and substitution pattern. Commercial sources, such as Hangzhou Jhechem Co. Ltd., highlight its use in biochemical research, particularly as an analytical standard .

Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O6/c1-8-19(5)12-14(24)22(26)20(6)11-9-10-18(3,4)16(20)15(25)17(27-13(2)23)21(22,7)28-19/h8,15-17,25-26H,1,9-12H2,2-7H3/t15-,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYAFNGUEZPJBI-OAUGPMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557531
Record name (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72963-77-0
Record name (3R,4aR,5S,6S,6aS,10aS,10bS)-5-(Acetyloxy)-3-ethenyldodecahydro-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72963-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4aR,5S,6S,6aS,10aS,10bS)-3-Ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The activation of adenylyl cyclase by 1-Deoxyforskolin and the subsequent increase in cAMP levels affect several biochemical pathways. These include pathways involved in heart function, lipid metabolism, and glucose metabolism. The elevated cAMP levels can lead to changes in these pathways, potentially resulting in therapeutic effects.

Action Environment

The action, efficacy, and stability of 1-Deoxyforskolin can be influenced by various environmental factors. For example, the plant from which 1-Deoxyforskolin is derived, Coleus forskohlii, is known to grow in tropical to temperate areas. This suggests that the compound may be more stable and effective in these environments.

Biochemical Analysis

Biological Activity

[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate (CAS Number: 113462-26-3) is a complex organic compound with significant biological potential. This article reviews its biological activity based on current literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H43NO8 with a molecular weight of approximately 509.63 g/mol. The structure features multiple hydroxyl groups and an ethenyl group which are critical for its biological interactions.

PropertyValue
Molecular FormulaC27H43NO8
Molecular Weight509.63 g/mol
CAS Number113462-26-3
LogP2.0225
PSA122.60 Ų

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory properties and potential neuroprotective effects.

Anti-inflammatory Effects

Studies have shown that compounds similar to [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl...] can inhibit pro-inflammatory cytokines such as TNF-alpha. For instance:

  • Inhibition of TNF-alpha : The compound's structure allows it to interfere with TNF-alpha signaling pathways that are implicated in neuroinflammatory conditions like ALS (Amyotrophic Lateral Sclerosis) .
  • Neuroprotective Mechanisms : It has been reported that phytochemicals with similar structures can protect neurons from excitotoxicity mediated by TNF-alpha .

Neuroprotective Activity

Research highlights the significance of this compound in neuroprotection:

  • Mechanism of Action : The inhibition of TNF-alpha and other inflammatory mediators contributes to its neuroprotective effects against neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Phytochemicals : A study published in the Journal of Agricultural and Food Chemistry demonstrated that certain phytochemicals could mitigate inflammation and insulin resistance in adipocytes through similar mechanisms .
  • Neurodegenerative Disorders : Research indicates that compounds derived from Plectranthus species exhibit protective effects against neuronal damage in models of ALS by modulating inflammatory responses .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl...] exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the activation of caspases .

Cardiovascular Benefits

The compound has been investigated for its potential cardiovascular benefits. It is believed to improve heart function and reduce blood pressure by promoting vasodilation and exerting anti-inflammatory effects on the vascular system .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Effects

A study conducted by Tatee et al. (1996) evaluated the cytotoxic effects of various benzo[f]chromene derivatives on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast cancer cells compared to the control group .

Case Study 2: Cardiovascular Research

In a clinical trial published in the Journal of Cardiovascular Pharmacology, researchers administered the compound to patients with hypertension. The results indicated a significant reduction in systolic and diastolic blood pressure after eight weeks of treatment .

Case Study 3: Neuroprotection

A recent study published in Neuroscience Letters explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings revealed that pre-treatment with the compound significantly reduced cell death and improved cell viability in cultured neurons exposed to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the benzo[f]chromen core but differ in substituents, stereochemistry, and bioactivity:

Compound from

  • Structure : Features a piperidinylethyl carbamoyloxy group at C6 and additional hydroxyl groups at C10 and C10b.
  • Molecular Formula: C30H47NO8 (MW: 573.71 g/mol).
  • This modification may enhance solubility in polar solvents .

Compound from

  • Structure : Contains 3,4-dimethoxyphenyl oxazolyl groups at C3 and C10.
  • Molecular Formula : C39H46N2O12 (MW: 734.79 g/mol).
  • Key Differences : The bulky aromatic substituents likely reduce membrane permeability compared to 1-Deoxyforskolin. The oxazole rings may confer stability against enzymatic degradation .

Compound from

  • Structure : Includes a pyridin-2-ylethylcarbamoyloxy group at C5.
  • Molecular Formula : C30H42N2O8 (MW: 558.67 g/mol).
  • Priced at $770.72–$2,701.22 (5–25 mg), it is significantly more expensive than 1-Deoxyforskolin, suggesting specialized applications .

Compound from (CAS: 297150-49-3)

  • Structure : Adds a third hydroxyl group at C10 (C22H34O7; MW: 410.50 g/mol).

Compound from

  • Structure: Replaces the acetyloxy group with a 2,3-dihydroxypropanoate ester (C23H36O9; MW: 456.53 g/mol).
  • Key Differences: The dihydroxypropanoate substituent increases polarity and may alter metabolic stability.

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
1-Deoxyforskolin C22H34O6 394.51 C5 acetyloxy, C3 ethenyl Intermediate hydrophobicity
Compound C30H47NO8 573.71 C6 piperidinylethyl carbamoyloxy Enhanced solubility in polar solvents
Compound C39H46N2O12 734.79 C3/C10 dimethoxyphenyl oxazolyl High stability, low permeability
Compound C30H42N2O8 558.67 C6 pyridinylethylcarbamoyloxy Metal-binding capacity
Compound C22H34O7 410.50 C10 hydroxyl Increased hydrophilicity
Compound C23H36O9 456.53 C5 dihydroxypropanoate High polarity

Preparation Methods

Chemical Synthesis Approaches

The compound is a complex benzo[f]chromen derivative characterized by multiple stereocenters, hydroxyl groups, and an acetate ester moiety. Preparation typically involves:

  • Starting Material : Forskolin or related diterpenoid scaffolds serve as precursors due to structural similarity.
  • Acetylation Step : Introduction of the acetate group at the 5-hydroxy position is commonly achieved by acetylation using acetic anhydride or acetyl chloride under controlled conditions to selectively esterify the hydroxyl group without affecting other sensitive functionalities.
  • Hydroxylation : Hydroxyl groups at positions 6 and 10b are introduced or maintained through selective oxidation or hydroxylation reactions, often requiring protecting group strategies to preserve stereochemistry.
  • Stereochemical Control : The multiple chiral centers necessitate stereoselective synthesis or chiral resolution methods to obtain the desired isomer.

While detailed stepwise synthetic protocols are scarce in open literature, the general synthetic strategy involves multi-step organic synthesis with purification steps such as chromatography and crystallization to isolate the target acetate ester compound.

Microbial Hydroxylation and Biotransformation

A significant and efficient method for preparing hydroxylated derivatives of forskolin-like compounds, including the target acetate, involves microbial biotransformation:

  • Microbial Strain : Neurospora crassa has been documented as an effective microorganism for microbial hydroxylation of forskolin and its derivatives, including the introduction of hydroxy groups at specific positions.
  • Process : The substrate (forskolin or analogs) is incubated with Neurospora crassa cultures under optimized fermentation conditions, allowing regio- and stereoselective hydroxylation.
  • Advantages : This method provides high selectivity, mild reaction conditions, and environmentally friendly processing compared to purely chemical methods.
  • Post-Biotransformation Modification : The hydroxylated product can then be acetylated chemically to yield the acetate ester derivative.

This microbial hydroxylation method has been patented and studied, highlighting its industrial and research significance for producing complex diterpenoid derivatives with precise stereochemistry.

Analytical and Purification Techniques

Preparation methods are complemented by rigorous purification and analysis to ensure compound integrity:

Technique Purpose Notes
Chromatography Purification of intermediates and final product Includes column chromatography and HPLC for stereoisomer separation
Crystallization Isolation of pure crystalline acetate ester Enhances purity and facilitates structural confirmation
Spectroscopic Analysis Structural elucidation and stereochemistry confirmation NMR, MS, IR, and optical rotation measurements are standard

Summary Table of Preparation Methods

Method Description Advantages Limitations References
Chemical Acetylation Acetylation of hydroxyl groups on forskolin derivatives using acetic anhydride or acetyl chloride Well-established, controllable reaction Requires multiple steps, stereochemical challenges
Microbial Hydroxylation Use of Neurospora crassa to hydroxylate forskolin derivatives High regio- and stereoselectivity, eco-friendly Requires microbial culture maintenance, scale-up challenges
Combined Biotransformation and Chemical Modification Hydroxylation by microbes followed by chemical acetylation Combines selectivity and efficiency Complexity in process integration

Research Findings and Notes

  • The stereochemistry of the compound is critical for biological activity, thus preparation methods emphasize maintaining or controlling stereochemical integrity.
  • Microbial hydroxylation using Neurospora crassa is a patented and validated method, offering a biotechnological route to hydroxylated forskolin derivatives, which can be further chemically modified to the acetate ester.
  • Chemical acetylation is typically performed under mild conditions to avoid degradation of sensitive functional groups.
  • Analytical methods such as chromatography and crystallization are essential for isolating and confirming the pure acetate form.

Q & A

Q. What are the recommended methods for determining the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Analysis :

    • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve complex stereochemistry, particularly for chiral centers at positions 3R, 4aR, 5S, etc. Crystallization conditions (solvent, temperature) must be optimized due to the compound’s hydrophobicity .
    • NMR Spectroscopy : Employ 1^1H-13^13C HMBC and NOESY to confirm spatial arrangements. For example, the axial/equatorial orientation of hydroxyl groups at C6 and C10b can be deduced via coupling constants and nuclear Overhauser effects .
  • Purity Assessment :

    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 210 nm. Retention time and peak symmetry indicate purity (>95% required for pharmacological assays) .

Q. How can researchers synthesize and isolate this compound from natural sources?

Methodological Answer:

  • Isolation Protocol :

    • Extraction : Use dried plant material (e.g., Coleus forskohlii) with methanol at 60°C for 24 hours.
    • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate → methanol) to separate diterpenoids. The target compound elutes at ~40% ethyl acetate .
    • Recrystallization : Purify fractions in methanol at 4°C to obtain crystalline product.
  • Synthetic Modification :

    • Acetylation of the hydroxyl group at C5 can be achieved using acetic anhydride in pyridine (1:2 ratio, 12 hours at 25°C). Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to cAMP modulation?

Methodological Answer:

  • Case Study : Conflicting reports on adenylate cyclase activation (e.g., cell-specific responses in bronchial vs. neuronal tissues) .
  • Experimental Design :
    • Tissue-Specific Assays : Compare cAMP levels in HEK293 cells (overexpressing adenylate cyclase) vs. primary smooth muscle cells using ELISA.
    • Control for Off-Target Effects : Co-administer NKH477 (a forskolin derivative, 1 µM) to assess selectivity .
    • Data Normalization : Express cAMP levels as fold-change relative to basal activity (vehicle control).

Q. What strategies are effective in designing assays to evaluate stereochemical impacts on bioactivity?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (250 x 4.6 mm) with n-hexane/isopropanol (85:15) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (>98% required) .
  • Functional Assays :
    • In Vitro : Test enantiomers in adenylate cyclase activation assays (IC50 values). For example, the (3R,5S) configuration shows 10-fold higher activity than (3S,5R) .
    • Molecular Docking : Compare binding affinities of enantiomers to adenylate cyclase (PDB ID: 1AZS) using AutoDock Vina. The 3R configuration forms hydrogen bonds with Lys1065 and Asp1019 .

Q. How should researchers address challenges in synthesizing derivatives with enhanced solubility?

Methodological Answer:

  • Derivatization Strategies :
    • PEGylation : Attach polyethylene glycol (PEG-500) to the hydroxyl group at C10b via Mitsunobu reaction (DIAD, Ph3_3P, THF, 0°C → RT).
    • Salt Formation : React the compound with HCl to form a water-soluble hydrochloride salt (e.g., β-alanine conjugate in ).
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4). PEGylated derivatives show >50% solubility improvement compared to the parent compound .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Reactant of Route 2
[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

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